molecular formula C13H18N2O4S B11025339 N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B11025339
M. Wt: 298.36 g/mol
InChI Key: LJDVJIKFDNHRHU-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H18N2O4S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cyclohexyl and a methyl group, and the benzene ring is substituted with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide is unique due to the position of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. The para-substitution allows for more predictable electronic effects and steric interactions, making it a preferred choice in various applications .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H18N2O4S/c1-14(11-5-3-2-4-6-11)20(18,19)13-9-7-12(8-10-13)15(16)17/h7-11H,2-6H2,1H3

InChI Key

LJDVJIKFDNHRHU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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